
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
Overview
Description
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: trans-4-(trans-4-Propylcyclohexyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Liquid Crystal Technology
One of the primary applications of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is in the field of liquid crystals. This compound exhibits liquid crystal phases over a wide temperature range and possesses low viscosity, making it an ideal candidate for use in liquid crystal displays (LCDs) and other optoelectronic devices .
Case Study: Liquid Crystal Displays
Research has shown that compounds similar to this compound can enhance the performance of LCDs by improving response times and thermal stability. For instance, the incorporation of this compound into liquid crystal formulations has been demonstrated to optimize the alignment and switching characteristics of the liquid crystals used .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in various catalytic reactions, including asymmetric synthesis processes that require chiral catalysts.
Case Study: Asymmetric Catalysis
A study highlighted the use of chiral amine-based catalysts in conjunction with substrates like this compound to facilitate enantioselective transformations. These reactions are crucial for producing pharmaceuticals and other fine chemicals with high stereochemical purity .
Potential Therapeutic Uses
Emerging research indicates potential therapeutic applications for this compound in medicinal chemistry. Its structural properties may allow it to interact with biological systems effectively.
Case Study: Anticancer Activity
Preliminary studies have suggested that derivatives of cyclohexanol compounds may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. Further exploration into this compound could reveal similar effects, warranting clinical investigations .
Summary of Applications
Mechanism of Action
The mechanism of action of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol involves its interaction with specific molecular targets and pathways. This compound can interact with cell membranes, altering their fluidity and permeability . It may also modulate the activity of enzymes and receptors involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- trans-4-(trans-4-Butylcyclohexyl)cyclohexanol
- trans-4-(trans-4-Ethylcyclohexyl)cyclohexanol
- trans-4-(trans-4-Methylcyclohexyl)cyclohexanol
Uniqueness: trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is unique due to its specific propyl group substitution, which imparts distinct chemical and physical properties compared to its analogs . This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and properties .
Biological Activity
trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure and properties suggest potential applications in drug development and the study of cellular processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHO, with a molecular weight of approximately 228.39 g/mol. The compound's stereochemistry, particularly its trans configuration, is crucial as it influences both its chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and specific biomolecules. Key mechanisms include:
- Membrane Dynamics : The compound alters membrane fluidity and permeability, which can affect cellular signaling pathways and the transport of ions and molecules across membranes .
- Binding Affinities : It has been shown to bind to various receptors or enzymes, potentially modulating their activity. This interaction can lead to downstream effects on cellular processes such as proliferation and apoptosis .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively reduced oxidative damage in cultured cells, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential for targeted cancer therapies. The IC values varied among different cell lines, highlighting the need for further investigation into its selectivity and mechanisms involved.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on human colorectal cancer cells. Results indicated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, suggesting its potential role in treating conditions like Alzheimer's disease .
Research Applications
The versatility of this compound extends beyond basic biological research; it has applications in:
Field | Application |
---|---|
Medicinal Chemistry | Development of novel therapeutic agents targeting specific diseases |
Biochemistry | Studies on membrane dynamics and cellular signaling pathways |
Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) |
Industrial Chemistry | Production of surfactants and lubricants due to its unique chemical properties |
Properties
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-16H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWFFHIZJDOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002939 | |
Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87144-93-2, 82832-72-2 | |
Record name | 4′-Propyl[1,1′-bicyclohexyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87144-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-propyl-, (trans,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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